2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride
Description
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a synthetic small molecule featuring:
- A phthalimide moiety (1,3-dioxoisoindole), known for its electron-withdrawing properties and role in bioactive compounds (e.g., immunomodulators like thalidomide derivatives).
- An acetamide linker connecting the phthalimide to a 3-(morpholin-4-yl)propyl group, which enhances solubility and bioavailability through morpholine’s polar, oxygen-rich structure.
- A hydrochloride salt, improving aqueous solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-15(18-6-3-7-19-8-10-24-11-9-19)12-20-16(22)13-4-1-2-5-14(13)17(20)23;/h1-2,4-5H,3,6-12H2,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUYNDRQUJEPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Phthalimide-Containing Acetamides
Compound 1 : 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (CAS 611193-45-4)
- Key Differences :
- Substitution on the acetamide nitrogen: A 4-(morpholinylsulfonyl)phenyl group replaces the 3-(morpholin-4-yl)propyl chain.
- Functional Impact :
- The phenyl ring introduces rigidity, reducing conformational flexibility compared to the propyl chain in the target compound.
Compound 2 : Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride (CAS 97338-03-9)
- Key Differences: Ester group replaces the acetamide linker. Aminophenyl substituent introduces a basic primary amine (pKa ~4–5). Functional Impact:
- The ester increases hydrolytic instability compared to the stable acetamide bond.
- The amino group enhances solubility but may lead to oxidative metabolism (e.g., N-oxidation).
Morpholine/Amide Derivatives
Compound 3 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Key Differences: Morpholinone core (2-oxomorpholine) replaces the morpholine group. Acetyl and dimethyl substituents on the morpholinone alter ring conformation and steric bulk. Functional Impact:
Compound 4 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences :
- Dichlorophenyl group replaces the phthalimide.
- Pyrazolone ring introduces a planar, conjugated system with hydrogen-bonding sites (N–H and carbonyl).
- Functional Impact :
- Dichlorophenyl enhances lipophilicity (LogP ~3.5) and π-π stacking.
Indole-Based Acetamides
Compound 5 : 2-(4-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide (CAS 1144456-71-2)
- Key Differences :
- Indole ring replaces the phthalimide.
- Isopropoxypropyl chain introduces ether functionality.
- Functional Impact :
- Indole’s aromaticity enables π-stacking with tryptophan residues in proteins.
- Ether linkage increases flexibility and reduces polarity compared to morpholine.
Structural and Functional Insights
Hydrogen Bonding and Crystal Packing
Pharmacokinetic Considerations
- The morpholine group in the target compound enhances solubility and may facilitate CYP450-independent metabolism , reducing drug-drug interactions. Compounds with sulfonyl (Compound 1) or ester (Compound 2) groups are more prone to enzymatic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
